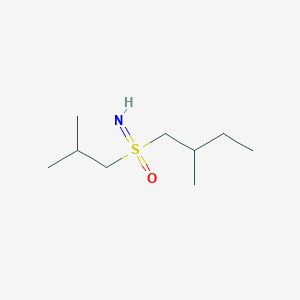

Imino(2-methylbutyl)(2-methylpropyl)-lambda6-sulfanone

Description

Properties

Molecular Formula |

C9H21NOS |

|---|---|

Molecular Weight |

191.34 g/mol |

IUPAC Name |

imino-(2-methylbutyl)-(2-methylpropyl)-oxo-λ6-sulfane |

InChI |

InChI=1S/C9H21NOS/c1-5-9(4)7-12(10,11)6-8(2)3/h8-10H,5-7H2,1-4H3 |

InChI Key |

HPEGURBVBBEHDX-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)CS(=N)(=O)CC(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Imino(2-methylbutyl)(2-methylpropyl)-lambda6-sulfanone typically involves the reaction of 2-methylbutylamine with 2-methylpropylsulfonyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using column chromatography.

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Imino(2-methylbutyl)(2-methylpropyl)-lambda6-sulfanone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the sulfanone group to a sulfide.

Substitution: The imino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under mild conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfides.

Substitution: Various substituted imino derivatives.

Scientific Research Applications

Imino(2-methylbutyl)(2-methylpropyl)-lambda6-sulfanone has several scientific research applications:

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Imino(2-methylbutyl)(2-methylpropyl)-lambda6-sulfanone involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological molecules, while the sulfanone group can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Molecular Properties

The substituents’ branching and chain length significantly impact physical and chemical properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Molecular Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Substituents |

|---|---|---|---|---|

| Imino(2-methylbutyl)(2-methylpropyl)-lambda⁶-sulfanone | - | C₉H₁₉NOS | 189.3 | 2-methylbutyl, 2-methylpropyl |

| Imino(3-methylbutyl)(2-methylpropyl)-lambda⁶-sulfanone | 2060034-11-7 | C₉H₁₉NOS | 189.3 | 3-methylbutyl, 2-methylpropyl |

| Imino(2-methylbutyl)(3-methylbutyl)-lambda⁶-sulfanone | 2060063-26-3 | C₁₀H₂₃NOS | 205.36 | 2-methylbutyl, 3-methylbutyl |

| Ethyl(imino)(2-methylphenyl)-lambda⁶-sulfanone | 2059954-57-1 | C₉H₁₃NOS | 183.27 | Ethyl, 2-methylphenyl |

| Dimethyl[(pyridin-3-yl)imino]-lambda⁶-sulfanone | 1621962-58-0 | C₇H₁₀N₂OS | 170.24 | Dimethyl, pyridin-3-yl |

Key Observations :

- Branching Effects: The target compound’s 2-methylbutyl group (branched at the second carbon) vs. the 3-methylbutyl group in CAS 2060063-26-3 introduces steric hindrance differences.

- Chain Length : Longer alkyl chains (e.g., 3-methylbutyl in CAS 2060063-26-3) enhance lipophilicity but reduce solubility in polar solvents .

- Aromatic vs. Aliphatic Substituents : Aryl-substituted analogs (e.g., 2-methylphenyl in CAS 2059954-57-1) exhibit resonance stabilization, altering electronic properties and reactivity compared to aliphatic derivatives .

Electronic and Reactivity Profiles

- Aryl-Substituted Sulfanones: Compounds like Ethyl(imino)(2-methylphenyl)-lambda⁶-sulfanone (CAS 2059954-57-1) exhibit conjugation between the aromatic ring and the sulfanone group, enhancing resonance stabilization and altering reaction pathways .

Biological Activity

Imino(2-methylbutyl)(2-methylpropyl)-lambda6-sulfanone, identified by CAS number 2059976-02-0, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, supported by relevant data and research findings.

- Molecular Formula : CHNOS

- Molecular Weight : 135.23 g/mol

- CAS Number : 2059976-02-0

Research indicates that compounds in the lambda6-sulfanone class may exhibit biological activity through various mechanisms, including:

- Inhibition of Enzymatic Activity : Some studies suggest that imino derivatives can inhibit specific enzymes involved in cellular processes, potentially affecting cancer cell proliferation.

- Cell Cycle Regulation : These compounds may play a role in modulating cell cycle checkpoints, particularly in cancer cells that are often deficient in regulatory pathways like p53.

Anticancer Potential

This compound has shown promise as an anticancer agent. In vitro studies have demonstrated its ability to reduce the viability of various cancer cell lines. The following table summarizes key findings from recent studies:

Mechanistic Insights

The mechanism by which this compound exerts its anticancer effects appears to involve:

- Apoptosis Induction : Flow cytometry assays have indicated that treatment with this compound leads to increased apoptotic cell death in cancer cells.

- Cell Cycle Arrest : It has been observed to cause G1 phase arrest, preventing cells from progressing through the cycle and thus inhibiting proliferation.

Case Studies

-

Case Study on HeLa Cells :

- In a controlled experiment, HeLa cells were treated with varying concentrations of this compound. Results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations.

-

MCF-7 Breast Cancer Model :

- MCF-7 cells treated with the compound exhibited increased levels of cleaved caspase-3, suggesting activation of apoptotic pathways. The study highlights the potential for this compound as a therapeutic agent in breast cancer treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.